4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
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Overview
Description
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves several steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)benzaldehyde.
Formation of the Prop-2-enyl Group: This involves a Wittig reaction to introduce the prop-2-enyl group.
Morpholine Addition: The final step involves the addition of morpholine to the prop-2-enyl group, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluorothiophenol
Uniqueness
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride stands out due to its unique combination of fluorine atoms and morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO3.ClH/c1-2-12-29-15-5-7-16(8-6-15)30-22-20(25)18(23)17(19(24)21(22)26)4-3-9-27-10-13-28-14-11-27;/h3-8H,2,9-14H2,1H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQCFPWJAGZOF-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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